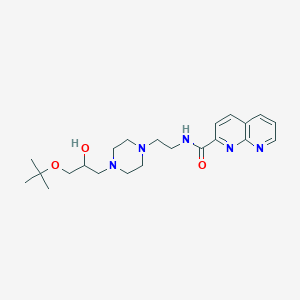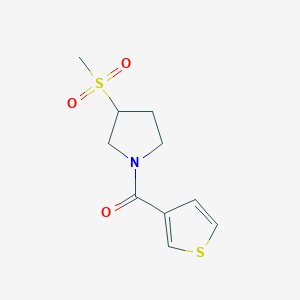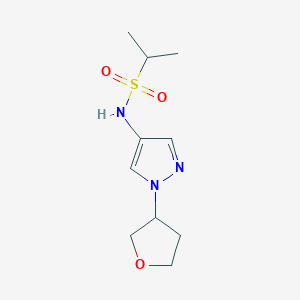
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide is an intricate compound with potential applications in various fields. Its unique structure, featuring a combination of naphthyridine, piperazine, and tert-butoxy groups, allows for a range of chemical reactions and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis typically starts with commercially available starting materials. The process often involves:
Formation of the piperazine derivative: : 3-(tert-butoxy)-2-hydroxypropyl chloride reacts with piperazine under basic conditions to form the intermediate.
N-alkylation: : This intermediate undergoes N-alkylation with 2-chloroethylamine hydrochloride in the presence of a base like potassium carbonate.
Coupling with naphthyridine: : The resultant compound couples with 1,8-naphthyridine-2-carboxylic acid via amide bond formation, using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial synthesis might involve a streamlined process with high-yielding reactions, utilizing continuous flow chemistry to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to alcohol or ketone derivatives.
Reduction: : Reduction reactions can target the naphthyridine ring or the piperazine moiety, yielding various hydrogenated derivatives.
Substitution: : The compound's structure allows for nucleophilic substitution reactions, particularly at the naphthyridine and piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: : Chromium trioxide (CrO3), sodium periodate (NaIO4).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: : Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation of the tert-butoxy group leads to hydroxyl or ketone derivatives. Reduction of the naphthyridine or piperazine can yield fully or partially hydrogenated products. Substitution reactions produce N-alkylated or N-acylated derivatives.
Scientific Research Applications
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide has promising applications in:
Chemistry
As a ligand in coordination chemistry, forming stable complexes with transition metals.
As a building block in the synthesis of heterocyclic compounds.
Biology
Potential use as a pharmacophore in drug design due to its unique structural features.
Investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine
As a potential lead compound in the development of new therapeutic agents.
Studies on its bioactivity and medicinal properties are ongoing.
Industry
Potential use in the development of advanced materials.
As an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The compound’s mechanism involves interactions with specific molecular targets such as enzymes or receptors. Its naphthyridine moiety may intercalate with DNA, while the piperazine group may interact with proteins, altering their function and activity.
Comparison with Similar Compounds
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide stands out due to its tert-butoxy group, which imparts unique steric and electronic properties, distinguishing it from similar compounds like:
N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide
N-(2-(4-(3-methoxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide
Conclusion
In essence, this compound is a versatile compound with diverse applications across various scientific disciplines, thanks to its unique structural and chemical properties.
Properties
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-1,8-naphthyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O3/c1-22(2,3)30-16-18(28)15-27-13-11-26(12-14-27)10-9-24-21(29)19-7-6-17-5-4-8-23-20(17)25-19/h4-8,18,28H,9-16H2,1-3H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRQNHQQSMVCFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=NC3=C(C=CC=N3)C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2383844.png)
![N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide](/img/structure/B2383845.png)
![7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2383847.png)
![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2383849.png)
![(E)-4-(Dimethylamino)-N-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-enamide](/img/structure/B2383850.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2383854.png)
![Methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate](/img/structure/B2383855.png)
![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)

![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)

![8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)

